![molecular formula C14H8ClFN2 B1622725 4-Chloro-2-(2-fluoro-phenyl)-quinazoline CAS No. 610276-37-4](/img/structure/B1622725.png)
4-Chloro-2-(2-fluoro-phenyl)-quinazoline
Overview
Description
4-Chloro-2-(2-fluoro-phenyl)-quinazoline, also known as AG-1478, is a synthetic compound that belongs to the quinazoline family. It is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is a transmembrane protein that plays a critical role in cell proliferation, differentiation, and survival. AG-1478 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit EGFR signaling pathways.
Mechanism of Action
4-Chloro-2-(2-fluoro-phenyl)-quinazoline selectively inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways, which are critical for cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are critical steps in metastasis. Additionally, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Chloro-2-(2-fluoro-phenyl)-quinazoline is its selectivity for EGFR tyrosine kinase. This allows for the specific inhibition of EGFR signaling pathways without affecting other signaling pathways. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in some laboratory experiments.
Future Directions
1. The development of more potent and selective EGFR inhibitors.
2. The investigation of the potential use of 4-Chloro-2-(2-fluoro-phenyl)-quinazoline in combination with other cancer therapies.
3. The study of the role of EGFR signaling pathways in cancer stem cells.
4. The investigation of the potential use of this compound in other diseases, such as autoimmune disorders and inflammatory diseases.
5. The development of more efficient synthesis methods for this compound.
Scientific Research Applications
4-Chloro-2-(2-fluoro-phenyl)-quinazoline has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
4-chloro-2-(2-fluorophenyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2/c15-13-10-6-2-4-8-12(10)17-14(18-13)9-5-1-3-7-11(9)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJMTCRHSSQQIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406184 | |
Record name | 4-CHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
610276-37-4 | |
Record name | 4-CHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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